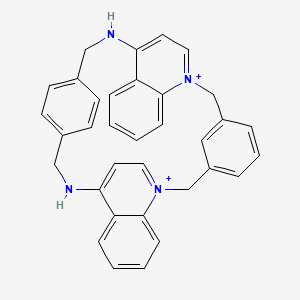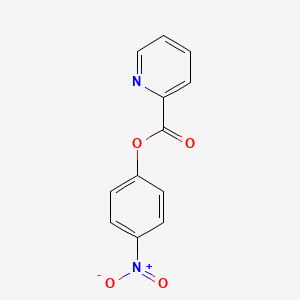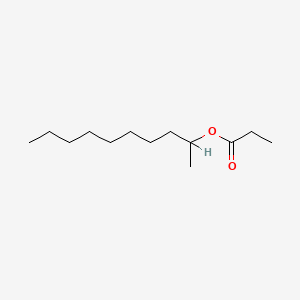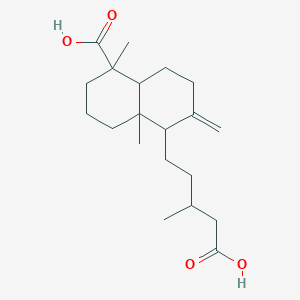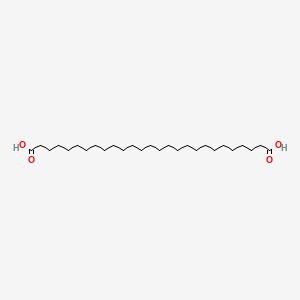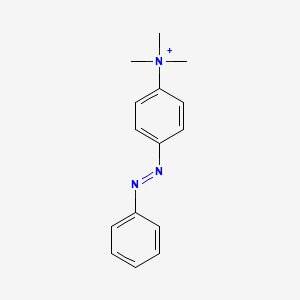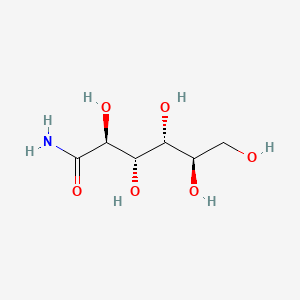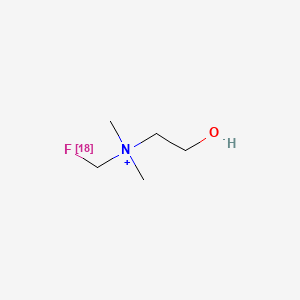
Fluorocholine F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethylcholine (18F) is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient involved in various biological processes. The compound is labeled with the radioactive isotope fluorine-18, which allows it to be used as a tracer in medical imaging to detect and monitor various types of cancers, particularly prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoromethylcholine (18F) is synthesized through a nucleophilic displacement reaction. The process involves the reaction of fluorine-18 fluoride with dibromomethane, followed by a reaction with N,N-dimethylaminoethanol. The product is then trapped on a cation exchange cartridge, washed with ethanol and water, and eluted with saline .
Industrial Production Methods
An alternative high-yielding one-pot synthesis method has been developed to address issues with low yields and contamination in traditional methods. This involves the in situ formation of fluoromethyl tosylate, which then reacts with N,N-dimethylaminoethanol. The product is purified through a series of steps involving solid-phase extraction and elution with saline .
Chemical Reactions Analysis
Types of Reactions
Fluoromethylcholine (18F) primarily undergoes nucleophilic substitution reactions. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions
The synthesis of fluoromethylcholine (18F) involves reagents such as dibromomethane, N,N-dimethylaminoethanol, and fluorine-18 fluoride. The reactions typically occur under controlled conditions, including specific temperatures and the use of cation exchange cartridges for purification .
Major Products Formed
The major product formed from the synthesis of fluoromethylcholine (18F) is fluoromethyl-dimethyl-2-hydroxyethylammonium. This compound is used as a tracer in PET imaging to detect cancerous tissues .
Scientific Research Applications
Fluoromethylcholine (18F) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, fluoromethylcholine (18F) is used as a radiolabeled compound to study various biochemical processes. It helps in understanding the metabolic pathways and interactions of choline in biological systems .
Biology
In biological research, fluoromethylcholine (18F) is used to study cell membrane synthesis and function. It is particularly useful in studying the role of choline in cell proliferation and differentiation .
Medicine
In medicine, fluoromethylcholine (18F) is primarily used in PET imaging to detect and monitor cancers, especially prostate cancer. It is taken up by cancer cells through choline transporters and phosphorylated by choline kinase, which is overexpressed in tumors. This allows for the visualization of cancerous tissues in PET scans .
Industry
In the pharmaceutical industry, fluoromethylcholine (18F) is used in the development and testing of new diagnostic agents and treatments for cancer. Its use in PET imaging helps in the early detection and monitoring of treatment efficacy .
Mechanism of Action
Fluoromethylcholine (18F) exerts its effects by mimicking the natural choline in the body. It is taken up by cells through choline transporters and phosphorylated by choline kinase, which is overexpressed in cancer cells. The phosphorylated compound is then incorporated into cell membranes, allowing for the visualization of cancerous tissues in PET imaging .
Comparison with Similar Compounds
Fluoromethylcholine (18F) is similar to other radiolabeled choline derivatives, such as fluoroethylcholine (18F) and fluorodeoxyglucose (18F). it has unique properties that make it particularly useful in certain applications.
Similar Compounds
Fluoroethylcholine (18F): Similar to fluoromethylcholine (18F), but with a different chemical structure.
Fluorodeoxyglucose (18F): Another radiopharmaceutical used in PET imaging, primarily for detecting glucose metabolism in tissues.
Uniqueness
Fluoromethylcholine (18F) is unique in its ability to be taken up by cancer cells through choline transporters and phosphorylated by choline kinase. This makes it particularly useful for imaging cancers with high choline kinase activity, such as prostate cancer .
Properties
CAS No. |
475572-73-7 |
|---|---|
Molecular Formula |
C5H13FNO+ |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
(18F)fluoranylmethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1/i6-1 |
InChI Key |
PBVFROWIWWGIFK-KWCOIAHCSA-N |
SMILES |
C[N+](C)(CCO)CF |
Isomeric SMILES |
C[N+](C)(CCO)C[18F] |
Canonical SMILES |
C[N+](C)(CCO)CF |
Key on ui other cas no. |
475572-73-7 |
Synonyms |
18F-FCH 18F-fluorocholine fluorocholine N,N-dimethyl-N-(18F)fluoromethyl-2-hydroxyethylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


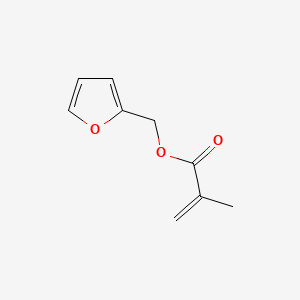

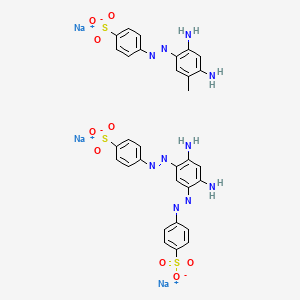
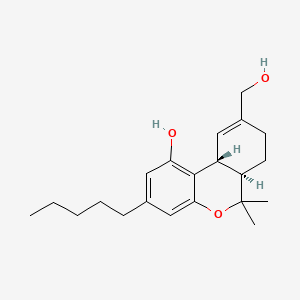
![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)
![2-(2,5-Dimethoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1215829.png)
